molecular formula C10H22N2O B13187611 4-(1-Aminopropan-2-yl)-1-methylazepan-4-ol

4-(1-Aminopropan-2-yl)-1-methylazepan-4-ol

Cat. No.: B13187611
M. Wt: 186.29 g/mol
InChI Key: TZUIEEWRILLSHL-UHFFFAOYSA-N
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Description

4-(1-Aminopropan-2-yl)-1-methylazepan-4-ol is a chemical compound with a unique structure that includes an azepane ring substituted with an aminopropyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminopropan-2-yl)-1-methylazepan-4-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-methylazepane with 1-aminopropan-2-ol in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as dimethylformamide at a temperature range of 25-30°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminopropan-2-yl)-1-methylazepan-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

4-(1-Aminopropan-2-yl)-1-methylazepan-4-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Aminopropan-2-yl)-1-methylazepan-4-ol involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Aminopropan-2-yl)-1-methylazepan-4-ol is unique due to its azepane ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

4-(1-aminopropan-2-yl)-1-methylazepan-4-ol

InChI

InChI=1S/C10H22N2O/c1-9(8-11)10(13)4-3-6-12(2)7-5-10/h9,13H,3-8,11H2,1-2H3

InChI Key

TZUIEEWRILLSHL-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1(CCCN(CC1)C)O

Origin of Product

United States

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